EGNHS (Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester), CAS 70539-42-3), commonly known as EGS crosslinker, is a homobifunctional, amine-reactive reagent and PROTAC linker. Featuring a 12-atom, 16.1 Å spacer arm, it covalently conjugates primary amines (such as lysine residues) at pH 7.0–9.0 . Unlike standard alkyl crosslinkers, EGNHS incorporates ester linkages that are selectively cleavable by hydroxylamine at mild alkaline pH (8.5) . Because it is uncharged and lipophilic, it readily permeates cell membranes, making it a critical procurement choice for in vivo intracellular crosslinking, structural interactomics, and the synthesis of proteolytic targeting chimeras (PROTACs) .
Generic substitution of EGNHS with more common amine-reactive crosslinkers like DSS or DSP fundamentally compromises assay design and downstream analysis. Substituting with DSS limits the crosslinking span to 11.4 Å, leading to false-negative interaction data for wider protein complexes that require a longer reach . While DSP offers cleavability, it requires harsh thiol-based reducing agents (e.g., DTT) for cleavage, which irreversibly destroys native protein disulfide bonds and ruins structural integrity . Additionally, substituting EGNHS with its water-soluble analog, Sulfo-EGS, completely abolishes intracellular target engagement, as the sulfonated form cannot penetrate lipid bilayers .
EGNHS provides a 16.1 Å spacer arm, allowing it to capture protein interactions across wider spatial gaps than standard suberate-based crosslinkers. In intact HepG2 cells, EGNHS successfully captured and stabilized a 240-kDa Hsp90 heterocomplex requiring a >14 Å span, whereas crosslinking with DSS (11.4 Å) and DMP (9.2 Å) failed to stabilize the complex [1].
| Evidence Dimension | Spacer arm length and complex stabilization |
| Target Compound Data | EGNHS: 16.1 Å spacer (100% stabilization of 240-kDa Hsp90 complex) |
| Comparator Or Baseline | DSS (11.4 Å) and DMP (9.2 Å) |
| Quantified Difference | EGNHS spanned the >14 Å requirement, whereas DSS and DMP yielded 0% stabilization of the target complex. |
| Conditions | In vivo crosslinking of HepG2 cells followed by immunoprecipitation |
Buyers studying large or multi-subunit protein complexes must select EGNHS over DSS to prevent false-negative interaction data caused by insufficient spacer length.
Unlike thiol-cleavable crosslinkers, EGNHS is cleaved by hydroxylamine at pH 8.5, allowing researchers to reverse crosslinks without reducing agents. When compared to DSP or DTSSP, which require DTT or β-mercaptoethanol for cleavage, EGNHS enables the complete retention of native protein disulfide networks.
| Evidence Dimension | Cleavage conditions and native disulfide retention |
| Target Compound Data | EGNHS: Cleaved by hydroxylamine (pH 8.5), preserving disulfides |
| Comparator Or Baseline | DSP / DTSSP: Cleaved by DTT, reducing all disulfides |
| Quantified Difference | EGNHS allows crosslink reversal while maintaining 100% of native disulfide bonds, avoiding the structural destruction caused by DSP cleavage. |
| Conditions | Post-crosslinking cleavage for downstream functional or MS assays |
Procurement for structural proteomics should prioritize EGNHS when the structural integrity of disulfide-rich proteins must be maintained post-cleavage.
EGNHS is lipophilic and requires dissolution in DMSO or DMF, which grants it the ability to cross lipid bilayers. In contrast, its sulfonated analog, Sulfo-EGS, is water-soluble but strictly membrane-impermeable, restricting its crosslinking activity entirely to extracellular or cell-surface proteins .
| Evidence Dimension | Cellular localization of crosslinking activity |
| Target Compound Data | EGNHS: Membrane-permeable (intracellular crosslinking) |
| Comparator Or Baseline | Sulfo-EGS: Membrane-impermeable (surface restricted) |
| Quantified Difference | EGNHS penetrates cells to capture cytosolic/nuclear targets, while Sulfo-EGS yields 0% intracellular penetration. |
| Conditions | Live-cell in vivo crosslinking assays |
Researchers targeting intracellular protein-protein interactions or chromatin complexes must procure unmodified EGNHS rather than its sulfonated analog.
In multi-linker Cross-Linking Mass Spectrometry (CXMS), EGNHS provides orthogonal structural data compared to standard alkyl crosslinkers. Due to its hydrophilic ether/ester-containing spacer, EGNHS generates a distinct subset of cross-links not observed with BS3 or DSS, significantly increasing the accuracy of Rosetta docking for multi-subunit complexes such as the yeast H/ACA complex [1].
| Evidence Dimension | Unique cross-link generation in structural mass spectrometry |
| Target Compound Data | EGNHS: Generates unique cross-links via hydrophilic spacer |
| Comparator Or Baseline | BS3 / DSS: Strictly hydrophobic alkyl spacers |
| Quantified Difference | Incorporating EGNHS cross-links alongside standard linkers greatly increases Rosetta docking accuracy by providing spatial constraints missed by DSS. |
| Conditions | Multi-linker CXMS of the yeast H/ACA protein complex |
Selecting EGNHS alongside DSS provides necessary orthogonal structural constraints in MS-based analysis of complex protein assemblies.
Procured for in vivo crosslinking where membrane permeability and a long (16.1 Å) spacer are required to capture transient cytosolic or nuclear protein interactions that shorter linkers like DSS fail to span[1].
Selected for CXMS workflows where crosslinks must be reversed via hydroxylamine without reducing native protein disulfide bridges, avoiding the destructive effects of DTT used with DSP [1].
Used orthogonally alongside DSS or BS3 to provide unique structural constraints derived from its hydrophilic spacer, improving Rosetta docking accuracy for large macromolecular complexes [1].
Procured as an alkyl/ether-based linker to bridge E3 ligase ligands and target protein binders, offering a specific spatial geometry and hydrophilicity profile for targeted protein degradation workflows .